4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be utilized in the synthesis of substituted piperidines, which are present in more than twenty classes of drugs .
Development of Antioxidant Agents
The piperidine moiety is known for its antioxidant properties. This compound could be explored for the development of new antioxidant agents that may help in protecting cells from oxidative stress .
Creation of Anti-Inflammatory Medications
Due to the structural similarity to piperidine-based alkaloids, this compound has potential applications in the creation of anti-inflammatory medications, which could be beneficial in treating chronic inflammatory diseases .
Research in Neurodegenerative Disease Treatment
The piperidine structure is often found in molecules targeting neurodegenerative diseases. This compound could be a candidate for the design of drugs aimed at conditions like Alzheimer’s or Parkinson’s disease .
Exploration as an Antimicrobial Agent
Compounds with a piperidine ring have shown antimicrobial activity. This specific derivative could be researched for its efficacy against various bacterial and fungal pathogens .
Investigation in Cancer Therapy
The structural complexity of piperidine derivatives makes them suitable for investigation in cancer therapy. Their ability to interact with biological targets can be harnessed to develop novel anticancer drugs .
Analgesic Drug Development
Piperidine derivatives are commonly found in analgesic drugs. This compound’s unique structure might lead to the development of new pain-relief medications with improved efficacy and reduced side effects .
Chemical Biology and Probe Design
In chemical biology, this compound could be used to design probes that help in understanding biological processes at the molecular level, potentially leading to the discovery of new therapeutic targets .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,9,12)(H,10,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQDKVRCGBTUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)NNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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